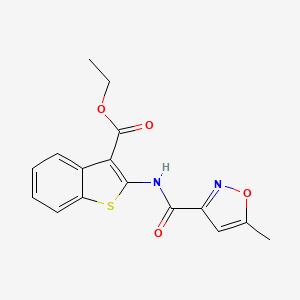![molecular formula C19H22N2O3 B6501894 N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 1396687-33-4](/img/structure/B6501894.png)
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide (N-HPPE) is an organic compound that is used in a variety of scientific and medical research applications. It is a derivative of ethanediamide, an organic compound composed of two amine groups and two carbonyl groups. N-HPPE has a wide range of applications, from drug discovery to biochemistry and physiology research. It has been used to investigate the effects of various drugs on the human body, as well as to develop new drugs and treatments. N-HPPE has also been used in laboratory experiments to study the mechanisms of action of various drugs.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is used in a variety of scientific and medical research applications. It has been used to investigate the effects of various drugs on the human body, as well as to develop new drugs and treatments. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has also been used in laboratory experiments to study the mechanisms of action of various drugs. It has also been used in biochemical and physiological research, such as studies on the effects of drugs on the nervous system.
Mecanismo De Acción
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters in the brain. By inhibiting MAO, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is thought to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to increased alertness and improved mood.
Biochemical and Physiological Effects
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. In addition, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has been shown to reduce levels of the stress hormone cortisol, which can lead to improved relaxation and sleep quality. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has also been shown to reduce inflammation, which can help reduce pain and discomfort.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions, making it suitable for use in biochemical and physiological research. However, it is also relatively expensive and can be toxic in high concentrations, which can limit its use in some experiments.
Direcciones Futuras
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide has a wide range of potential applications in scientific and medical research. It could be used to develop new drugs and treatments, as well as to investigate the mechanisms of action of existing drugs. In addition, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could be used to investigate the effects of drugs on the nervous system and to study the biochemical and physiological effects of drugs on the body. N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could also be used in laboratory experiments to study the effects of drugs on cells and tissues, as well as to investigate the effects of drugs on behavior. Finally, N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide could be used to develop new diagnostic tests and treatments for diseases and disorders.
Métodos De Síntesis
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide is synthesized through a process known as the Hofmann rearrangement, which involves the conversion of a primary amine to a secondary amine by the addition of an alkyl halide. The reaction is conducted in a basic solution, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as ethanol or dimethylformamide. The reaction produces a secondary amine, which can then be reacted with a carbonyl compound to form N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]ethanediamide.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-7-9-15(10-8-14)13-21-19(24)18(23)20-12-11-17(22)16-5-3-2-4-6-16/h2-10,17,22H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKGTVHSRISCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-phenylpropyl)-N2-(4-methylbenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6501812.png)
![2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B6501817.png)
![2,5-difluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzene-1-sulfonamide](/img/structure/B6501820.png)
![1-cyclohexyl-3-{2-hydroxy-2-[(4-methoxyphenyl)methyl]propyl}urea](/img/structure/B6501832.png)
![N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6501851.png)
![6-ethyl 3-methyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B6501856.png)


![ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6501879.png)


![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)